1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazines. This compound is characterized by a benzene ring fused with an oxathiazine ring, which contains sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehydes with sulfamoyl chloride. The reaction typically takes place in the presence of a solvent such as N,N-dimethylacetamide (DMA) and under controlled temperature conditions. For instance, the reaction mixture is often stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually purified through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the core benzoxathiazine structure but exhibit different chemical and biological properties .
Scientific Research Applications
1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity. This inhibition disrupts the normal physiological processes that rely on carbonic anhydrase, leading to therapeutic effects in conditions like glaucoma and cancer .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzoxathiazine-2,2-dioxide: This compound shares the core benzoxathiazine structure but lacks the methyl group at the 6-position.
4-Methyl-1,2,3-Benzoxathiazine-2,2-dioxide: Similar to 1,2,3-Benzoxathiazine, 6-methyl-, 2,2-dioxide but with a methyl group at the 4-position instead of the 6-position.
Uniqueness
This compound is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with enzymes and other molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-methyl-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-6-2-3-8-7(4-6)5-9-13(10,11)12-8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLIZWFWZAIQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OS(=O)(=O)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.